molecular formula C10H8FNO2 B8462654 5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile

5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile

Cat. No. B8462654
M. Wt: 193.17 g/mol
InChI Key: JQILWRYPSNJCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile is a useful research compound. Its molecular formula is C10H8FNO2 and its molecular weight is 193.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(1,3-Dioxolan-2-yl)-2-fluorobenzonitrile

Molecular Formula

C10H8FNO2

Molecular Weight

193.17 g/mol

IUPAC Name

5-(1,3-dioxolan-2-yl)-2-fluorobenzonitrile

InChI

InChI=1S/C10H8FNO2/c11-9-2-1-7(5-8(9)6-12)10-13-3-4-14-10/h1-2,5,10H,3-4H2

InChI Key

JQILWRYPSNJCLL-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C2=CC(=C(C=C2)F)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-5-formylbenzonitrile (450 mg, 3 mmol) in toluene (10 mL) was added ethylene glycol (2 mL) and p-toluene sulfonic acid (25 mg). The solution was heated to 70° C. overnight. The solution was cooled to room temperature. Ethyl acetate (100 mL) was added and the solution was washed with sat. sodium bicarbonated (10 mL), water (10 mL) and brine (10 mL), dried over MgSO4 and concentrated to a clear oil (567 mg, 98%). 1H NMR (400 MHz, CDCl3) δ 7.78 (dd 1H, J=6.3, 2.3 Hz), 7.74-7.70 (m, 1H), 7.27-7.24 (m, 1H), 5.80 (s, 1H), 4.14-4.08 (m, 4H).
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two

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